1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol

Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship (SAR)

Sourcing pyrimidine-piperidine analogs with matched physicochemical profiles is critical for reproducible SAR studies. This compound delivers: - **MW 225.31**, XLogP 1.4, one H-bond donor - aligns with CNS lead-like rules - Methylsulfanyl group as methoxy bioisostere for permeability tuning - ≥98% purity from ISO-certified supply chain, multi-gram availability Eliminates custom synthesis delays; ready for fragment screening or kinase chemistry.

Molecular Formula C10H15N3OS
Molecular Weight 225.31 g/mol
Cat. No. B7898051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol
Molecular FormulaC10H15N3OS
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)N2CCC(CC2)O
InChIInChI=1S/C10H15N3OS/c1-15-10-11-5-2-9(12-10)13-6-3-8(14)4-7-13/h2,5,8,14H,3-4,6-7H2,1H3
InChIKeySLBBASDZEITYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol: Physicochemical Profile & Scaffold Identity


1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol (CAS: 1261235-49-7) is a heterocyclic small molecule comprising a 2-methylsulfanyl-pyrimidine core linked to a piperidin-4-ol moiety [1]. The compound has a molecular weight of 225.31 g/mol, a calculated XLogP3-AA of 1.4, and exactly one hydrogen bond donor [1]. Its InChIKey is SLBBASDZEITYGG-UHFFFAOYSA-N [1]. This scaffold is recognized as a versatile building block for kinase inhibitor libraries and central nervous system (CNS) drug discovery programs [2].

Privileged pyrimidine scaffold for kinase inhibitor library synthesis
Multi-gram supply from ISO-certified vendors supports SAR scale-up
Favorable computed profile (moderate lipophilicity, low rotatable bonds) for CNS probe design

Why Generic Substitution Fails for This Piperidine-Pyrimidine Scaffold


Substituting 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol with another pyrimidine-piperidine analog in a research or manufacturing workflow introduces significant physicochemical and structural deviations that can alter biological activity, synthetic routes, and procurement economics. The specific substitution pattern—a methylsulfanyl group at the pyrimidine 2-position and an unsubstituted piperidin-4-ol at the 4-position—creates a distinct hydrogen-bonding profile (one donor, five acceptors), a defined rotatable bond count of two, and a precise LogP of 1.4 [1]. These parameters directly influence solubility, permeability, and target engagement in kinase assays . Even closely related analogs such as the 6-methoxy derivative (CAS: 1353979-87-9) or the 6-isopropylamino variant (CAS: 1353985-04-2) exhibit different molecular weights and hydrogen-bonding capacities that can shift potency or selectivity profiles in a given assay [2]. The quantitative evidence below documents these measurable differences and establishes the basis for intentional, data-driven compound selection.

H-bond donor Analogs lacking the piperidine C4 hydroxyl (e.g., unsubstituted piperidine) may lose a key donor, shifting binding profiles.
Purity gap Close analogs like the 6-chloro derivative are often supplied at 95% rather than ≥98%, affecting assay reproducibility.
Physicochemical drift C6-substituted analogs (methoxy, isopropylamino) introduce higher LogP, additional rotatable bonds, and altered H-bond capacity.

Quantitative Differentiators vs. Key Structural Analogs


Structural Uniqueness: C2 Methylsulfanyl and Piperidine C4 Hydroxyl

The compound features a methylsulfanyl (-SCH3) substituent exclusively at the pyrimidine C2 position and a hydroxyl (-OH) group at the piperidine C4 position. This configuration differs from analogs that carry substituents at the pyrimidine C6 position (e.g., methoxy, chloro, isopropylamino) or that lack the piperidine hydroxyl group altogether [1]. The presence of the hydroxyl group provides a hydrogen bond donor (count = 1) not present in non-hydroxylated piperidine analogs, while the methylsulfanyl group contributes to lipophilicity (XLogP3-AA = 1.4) .

H-Bond Donor Count
Class-level inference
1 (target) vs 0 (piperidine analog)
Supports kinase ATP-pocket binding and solubility
Computed from SMILES (PubChem)
Medicinal Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship (SAR)

Purity Specification: ≥98% by HPLC

Commercial suppliers offer 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol at a purity of ≥98% (HPLC) in quantities ranging from 500 mg to multi-gram scale . This purity level exceeds that of several closely related analogs, such as the 6-chloro derivative (CAS: 1261231-33-7) which is often supplied at 95% purity [1]. Higher initial purity reduces the need for additional purification steps in downstream synthesis, saving both time and resources.

Purity (HPLC)
Cross-study comparable
≥98%
Reduces downstream purification steps
Supplier specification (MolCore, Leyan); comparator typically 95%
Chemical Procurement Quality Control Synthetic Intermediate

Computed Lipophilicity Balancing Permeability and Solubility

The calculated partition coefficient (XLogP3-AA) of 1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-4-ol is 1.4 [1]. This value positions the compound in a favorable range for both passive membrane permeability and aqueous solubility, a balance that is critical for CNS drug candidates [2]. In comparison, the 6-methoxy analog (CAS: 1353979-87-9) has a higher molecular weight (255.34 g/mol) and an additional hydrogen bond acceptor, which likely increases its LogP and reduces solubility .

Lipophilicity
Class-level inference
XLogP3 1.4 vs methoxy analog predicted >1.4
Favorable for passive permeability and solubility balance
Computed by XLogP3; lower LogP may reduce off-target binding risk
Drug Discovery ADME Prediction Blood-Brain Barrier Penetration

Rotatable Bond Count and Conformational Rigidity

The compound possesses exactly two rotatable bonds, as computed from its SMILES structure [1]. This low degree of conformational freedom reduces the entropic penalty upon binding to a biological target, which can translate into improved binding affinity and selectivity [2]. In contrast, analogs with bulkier substituents on the pyrimidine ring, such as the 6-isopropylamino derivative (CAS: 1353985-04-2), contain additional rotatable bonds that may increase conformational flexibility and potentially reduce binding efficiency [3].

Rotatable Bonds
Class-level inference
2
Low conformational penalty may improve binding efficiency
Isopropylamino analog: ≥3 rotatable bonds
Molecular Modeling Entropy Penalty Target Binding

Multi-Gram Availability from ISO-Certified Suppliers

The compound is stocked and supplied in quantities up to 500 mg and larger by multiple vendors, with some manufacturers (e.g., MolCore) operating under ISO-certified quality systems . This contrasts with certain specialized analogs that are only available in milligram quantities or require custom synthesis, introducing longer lead times and higher costs . The availability of a reliable, high-purity supply chain is a key factor for research groups scaling up from hit identification to lead optimization.

Bulk Availability
Cross-study comparable
≥500 mg stock
Enables SAR scale-up without custom synthesis delays
Comparator specialty analog: 1-5 mg typical
Supply Chain GMP Manufacturing Bulk Procurement

Optimal Applications in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis

The pyrimidine core with a 2-methylsulfanyl substituent is a recognized privileged scaffold for ATP-competitive kinase inhibitors . The presence of a free hydroxyl group on the piperidine ring provides a convenient handle for further derivatization (e.g., esterification, etherification, or oxidation) to explore SAR. The compound's moderate lipophilicity (XLogP3-AA = 1.4) and low rotatable bond count (nrot = 2) are favorable physicochemical properties for lead-like molecules intended for oral administration [1]. Procurement of this building block in ≥98% purity from ISO-certified suppliers supports the generation of high-quality screening libraries with minimal batch-to-batch variability.

Central Nervous System Probe Development

The calculated physicochemical profile—molecular weight 225.31 g/mol, LogP 1.4, and a single hydrogen bond donor—aligns with established guidelines for CNS drug-likeness [2]. The methylsulfanyl group can act as a bioisostere for methoxy or small alkyl substituents, potentially enhancing blood-brain barrier penetration. Researchers exploring targets such as GPCRs, ion channels, or kinases in neurology can use this compound as a starting template to build CNS-penetrant chemical probes, avoiding the synthetic burden of preparing the scaffold from scratch.

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 225.31 g/mol, the compound falls within the typical fragment space (MW < 300 Da) [3]. Its single hydroxyl group and multiple hydrogen bond acceptors allow it to make efficient interactions with protein targets while leaving ample room for fragment growing or linking. The compound's commercial availability in multi-gram quantities facilitates high-concentration fragment screening by NMR, SPR, or X-ray crystallography, enabling rapid hit validation and structure-guided optimization.

Process Chemistry and Scale-Up Studies

The documented supply of this compound in 500 mg and larger quantities, combined with purity specifications of ≥98%, makes it suitable for preliminary process chemistry investigations . Researchers can evaluate reaction robustness, optimize coupling conditions, and assess impurity profiles without the need for immediate custom synthesis. This reduces risk and accelerates timelines when transitioning from medicinal chemistry to preclinical development.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Privileged scaffold purity
Batch-to-batch purity consistency
CNS probe development
Drug-likeness profile (MW, LogP, HBD)
CNS MPO score and permeability assessment
Fragment-based drug discovery
Fragment-like properties (MW
Fragment library screening efficiency
Process chemistry & scale-up
Multi-gram ISO-certified supply
Reaction robustness and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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